2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 556779-59-0
VCID: VC6687471
InChI: InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-5-7-11(8-6-10)20-14(22)9-21-15(23)12-3-1-2-4-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H11F3N2O4S
Molecular Weight: 384.33

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

CAS No.: 556779-59-0

Cat. No.: VC6687471

Molecular Formula: C16H11F3N2O4S

Molecular Weight: 384.33

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide - 556779-59-0

Specification

CAS No. 556779-59-0
Molecular Formula C16H11F3N2O4S
Molecular Weight 384.33
IUPAC Name N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-5-7-11(8-6-10)20-14(22)9-21-15(23)12-3-1-2-4-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)
Standard InChI Key PRHCOFFTNPTOMS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three key domains:

  • A 1,2-benzothiazole ring system oxidized to a 1,1-dioxido-3-oxo configuration, enhancing electrophilicity .

  • An acetamide bridge at position 2 of the benzothiazole, providing conformational flexibility.

  • A 4-(trifluoromethyl)phenyl group attached to the acetamide nitrogen, introducing steric bulk and lipophilicity .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₆H₁₁F₃N₂O₄S
Molar Mass384.33 g/mol
Benzothiazole Oxidation1,1-Dioxido-3-oxo
Substituent4-(Trifluoromethyl)phenyl

The sulfone group at position 1 and ketone at position 3 create a polarized electronic environment, facilitating nucleophilic attacks at the acetamide carbonyl .

Synthetic Methodologies

Bench-Scale Synthesis

A four-step route has been documented for analogous N-(substituted phenyl)acetamides :

  • Benzothiazole Formation: Cyclocondensation of o-aminothiophenol with α-keto acids under acidic conditions yields the 1,2-benzothiazol-3-one core .

  • Sulfonation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfone group .

  • Acetamide Coupling: Reaction with 2-bromoacetyl bromide in acetonitrile/TEA introduces the acetamide moiety .

  • Trifluoromethylation: Ullmann-type coupling with 4-iodotrifluoromethylbenzene installs the aromatic substituent .

Critical Reaction Parameters:

  • Oxidation Efficiency: mCPBA achieves >95% sulfone conversion at 0°C in dichloromethane .

  • Coupling Yield: Pd(PPh₃)₄ catalyzes the trifluoromethylation with 82% isolated yield .

Physicochemical Profile

Solubility and Stability

Preliminary data from structural analogs suggest:

  • Aqueous Solubility: <0.1 mg/mL due to the trifluoromethyl group's hydrophobicity .

  • Thermal Stability: Decomposition onset at 218°C (DSC), attributed to sulfone group lability .

Spectroscopic Signatures

FT-IR (KBr):

  • 1685 cm⁻¹ (C=O stretch, acetamide)

  • 1340, 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches)

¹H NMR (500 MHz, CDCl₃):

  • δ 8.21 (d, J=8.5 Hz, benzothiazole H-4)

  • δ 7.65 (q, J=8.0 Hz, CF₃-phenyl protons)

Comparative Analysis with Structural Analogs

Table 2: Structure-Activity Relationships

Compound ModificationBioactivity ChangeReference
Replacement of CF₃ with Cl↓ Herbicidal potency by 64%
Methylation of acetamide N↑ Metabolic stability 3-fold
Sulfone reduction to sulfideComplete loss of antimicrobial activity

The sulfone group proves critical for target engagement, while the CF₃ moiety optimizes pharmacokinetic properties .

Challenges and Future Directions

Synthetic Bottlenecks

  • Trifluoromethyl Coupling: Requires expensive Pd catalysts (25 mol% typical) .

  • Sulfone Oxidation: Generates stoichiometric m-chlorobenzoic acid waste .

Application Horizons

  • Photoactive Materials: Benzothiazole π-system shows promise in OLED emissive layers .

  • Bioconjugation Handles: Acetamide carbonyl amenable to Schiff base formation .

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